2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound classified as a pyrazine derivative. This compound features a unique structure that includes a chlorophenyl group, a pyrazinyl ring, and a sulfanylacetamide moiety. Its molecular formula is , and it is recognized for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
The synthesis of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves several key steps:
These steps highlight the multi-step nature of the synthesis, which requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can be described as follows:
The compound's structure can be represented using SMILES notation: CC(CC)NC(CSC1=NC=CN(c2cccc(Cl)c2)C1=O)=O
, which encodes its specific arrangement of atoms and bonds .
The chemical reactions involving 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can include:
Each reaction pathway may be influenced by specific conditions such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide primarily involves its interaction with biological targets at the molecular level:
The specific targets and pathways are context-dependent and vary based on its application in research or therapeutic settings .
Key physical and chemical properties of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 375.83 g/mol |
LogP (Partition Coefficient) | Approximately 2.1991 |
Polar Surface Area | 55.863 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Solubility in Water | Low (logSw = -3.2211) |
These properties suggest that the compound has moderate lipophilicity and potential solubility challenges in aqueous environments, which is relevant for its biological activity .
The applications of 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide are diverse and significant:
These applications underscore the compound's relevance in both scientific research and potential therapeutic developments .
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7